molecular formula C5H8N2O4S B12332846 4-Aminopyridine-3-sulfonic acid monohydrate

4-Aminopyridine-3-sulfonic acid monohydrate

Cat. No.: B12332846
M. Wt: 192.20 g/mol
InChI Key: IEWUAABSJBFTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Aminopyridine-3-sulfonic acid monohydrate typically involves a two-step process starting from orthoformate . The first step involves the oxidation of orthoformate with osmium tetroxide to produce an orthoester. This orthoester is then subjected to a reductive amination with 4-aminopyridine to produce the desired product . Industrial production methods may vary, but the general approach involves similar steps with optimization for yield and purity.

Biological Activity

4-Aminopyridine-3-sulfonic acid monohydrate (APSA) is a chemical compound recognized for its significant biological activity, particularly in neuropharmacology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H6N2O3SC_5H_6N_2O_3S, with a molar mass of approximately 192.20 g/mol. It typically exists as a monohydrate, indicating one molecule of water associated with each molecule of the compound. The melting point is around 320°C, and it exhibits notable solubility in water, which facilitates its use in various biochemical applications.

APSA acts primarily as a potassium channel blocker , enhancing neurotransmission by preventing the efflux of potassium ions during neuronal action potentials. This mechanism increases neuronal excitability and has implications for treating neurological disorders such as multiple sclerosis (MS) and spinal cord injuries .

Table 1: Comparison of Biological Activity with Other Compounds

Compound NameMechanism of ActionTherapeutic Potential
4-AminopyridinePotassium channel blockadeMS, spinal cord injuries
3-AminopyridineLess effective potassium blockadeLimited neuropharmacological effects
4-SulfamoylphenylalanineAntibiotic propertiesAntibacterial applications
2-Aminobenzenesulfonic acidDifferent biological activityVaries widely across different strains

The unique combination of functional groups in APSA allows it to effectively block potassium channels, distinguishing it from other aminopyridines and sulfonamides.

Biological Activity and Research Findings

Research has demonstrated that APSA's ability to inhibit potassium channels can enhance synaptic transmission, which may have therapeutic implications for conditions like myasthenia gravis . Furthermore, studies have indicated that APSA interacts with various neurotransmitter systems, potentially improving nerve conduction in patients with demyelinating diseases .

Case Studies

  • Neurodegenerative Diseases : A study aimed at synthesizing new peptide derivatives of APSA found that these derivatives exhibited significantly lower toxicity compared to traditional 4-aminopyridine. The acute toxicity was reduced by approximately 150 times, making these new compounds promising candidates for treating Alzheimer's disease (AD) and MS without the high toxicity associated with their parent compound .
  • Potassium Channel Inhibition : In vitro studies have shown that APSA effectively enhances neurotransmitter release in neuronal cultures. This effect was attributed to its role in blocking potassium channels, leading to prolonged depolarization and increased calcium influx into neurons .

Toxicity and Safety Profile

While APSA shows significant therapeutic potential, its safety profile is critical for clinical application. The acute toxicity studies conducted on various derivatives indicate that while traditional forms may pose risks, modifications can lead to safer alternatives with similar efficacy .

Properties

Molecular Formula

C5H8N2O4S

Molecular Weight

192.20 g/mol

IUPAC Name

4-aminopyridine-3-sulfonic acid;hydrate

InChI

InChI=1S/C5H6N2O3S.H2O/c6-4-1-2-7-3-5(4)11(8,9)10;/h1-3H,(H2,6,7)(H,8,9,10);1H2

InChI Key

IEWUAABSJBFTAW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)S(=O)(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.